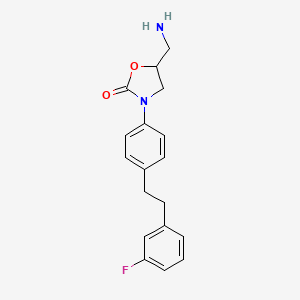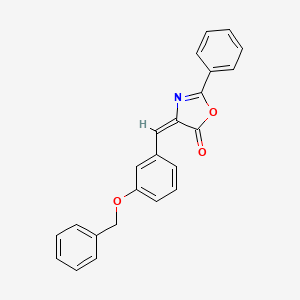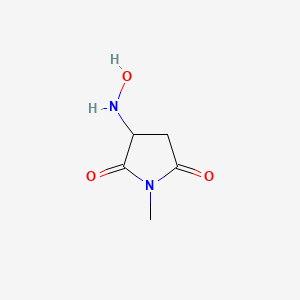![molecular formula C16H12N2O5 B15208009 6-[(3-Phenoxypropanoyl)oxy]-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione CAS No. 62202-02-2](/img/structure/B15208009.png)
6-[(3-Phenoxypropanoyl)oxy]-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-Dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl 3-phenoxypropanoate is a complex organic compound that belongs to the class of pyrrolopyridines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl 3-phenoxypropanoate typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, such as manganese triflate (Mn(OTf)2), and oxidizing agents like tert-butyl hydroperoxide (t-BuOOH) in aqueous media .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
5,7-Dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl 3-phenoxypropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxypropanoate moiety.
Common Reagents and Conditions
Oxidation: t-BuOOH in the presence of Mn(OTf)2 as a catalyst.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Various nucleophiles under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
5,7-Dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl 3-phenoxypropanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 5,7-Dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl 3-phenoxypropanoate involves its interaction with specific molecular targets. The compound may act as an allosteric modulator of receptors, such as the M4 muscarinic acetylcholine receptor . This modulation can influence various signaling pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
6-Benzyl-5,7-dihydro-5,7-dioxopyrrolo[3,4-b]pyridine: Shares a similar pyrrolopyridine core but with different substituents.
6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives: Known for their necroptosis inhibitory activity.
Uniqueness
5,7-Dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl 3-phenoxypropanoate is unique due to its specific combination of the pyrrolopyridine core with the phenoxypropanoate moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Número CAS |
62202-02-2 |
|---|---|
Fórmula molecular |
C16H12N2O5 |
Peso molecular |
312.28 g/mol |
Nombre IUPAC |
(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl) 3-phenoxypropanoate |
InChI |
InChI=1S/C16H12N2O5/c19-13(8-10-22-11-5-2-1-3-6-11)23-18-15(20)12-7-4-9-17-14(12)16(18)21/h1-7,9H,8,10H2 |
Clave InChI |
XIUQHSWUAXPETR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OCCC(=O)ON2C(=O)C3=C(C2=O)N=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole](/img/structure/B15207928.png)





![3-(4-(Chloromethyl)benzo[d]oxazol-2-yl)acrylic acid](/img/structure/B15207977.png)

![2,2-Dimethyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole](/img/structure/B15207988.png)
![7-[3-(3-Cyclopentyl-3-hydroxypropyl)-2-oxo-1,3-oxazolidin-4-yl]heptanoic acid](/img/structure/B15207992.png)

![2-(Difluoromethyl)-6-nitrobenzo[d]oxazole](/img/structure/B15208001.png)


